molecular formula C12H13ClO2 B021027 1-(4-chlorophenyl)but-3-enyl acetate CAS No. 106730-46-5

1-(4-chlorophenyl)but-3-enyl acetate

Cat. No.: B021027
CAS No.: 106730-46-5
M. Wt: 224.68 g/mol
InChI Key: RHRDKMQPMDEFEE-UHFFFAOYSA-N
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Description

Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester is an organic compound that belongs to the ester family Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester typically involves the esterification reaction between acetic acid and 1-(4-chloro-phenyl)-but-3-en-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and minimize by-products. The final product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acetic acid in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Carried out using lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Hydrolysis: Produces 1-(4-chloro-phenyl)-but-3-en-1-ol and acetic acid.

    Reduction: Yields 1-(4-chloro-phenyl)-but-3-en-1-ol.

    Substitution: Results in various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester group can undergo hydrolysis to release the active alcohol, which may exert its effects through various molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid 4-chlorophenyl ester: Similar structure but lacks the but-3-enyl group.

    Acetic acid 1-phenyl-but-3-enyl ester: Similar structure but lacks the chlorine atom on the phenyl ring.

    Acetic acid 1-(4-methyl-phenyl)-but-3-enyl ester: Similar structure but has a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester is unique due to the presence of both the 4-chloro-phenyl group and the but-3-enyl ester moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-chlorophenyl)but-3-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-3-4-12(15-9(2)14)10-5-7-11(13)8-6-10/h3,5-8,12H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRDKMQPMDEFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC=C)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434911
Record name ACETIC ACID 1-(4-CHLORO-PHENYL)-BUT-3-ENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106730-46-5
Record name ACETIC ACID 1-(4-CHLORO-PHENYL)-BUT-3-ENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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